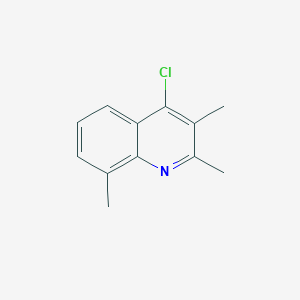

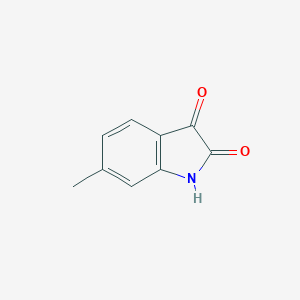

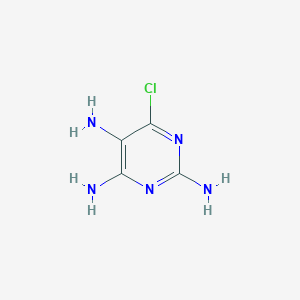

6-Chloropyrimidine-2,4,5-triamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloropyrimidine derivatives involves reactions with neutral nucleophiles, such as ethanolamine and diethanolamine, leading to the production of mono- and disubstituted derivatives. However, certain chlorine atoms may resist replacement due to intramolecular hydrogen bonding, affecting the synthesis's flexibility and outcomes (Delia, Stark, & Glenn, 1995).

Molecular Structure Analysis

The molecular structure of 6-chloropyrimidine derivatives has been explored through cocrystallization with other chemical compounds. This analysis reveals the importance of hydrogen and halogen bonds in stabilizing the crystal structure. The structures typically consist of chains formed by strong hydrogen bonds, with solvent molecules contributing to the overall stability (Gerhardt & Egert, 2015).

Chemical Reactions and Properties

Chemical reactions of chloropyrimidines include their interaction with various nucleophiles leading to different derivatives. The reactivity can vary significantly based on the substituents present on the pyrimidine ring and the reaction conditions. These reactions can lead to a wide range of products with diverse chemical properties, demonstrating the compound's versatility in organic synthesis (Beingessner et al., 2008).

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Pharmacology and Medicinal Chemistry .

- Summary of the Application: Pyrimidines, including derivatives like “6-Chloropyrimidine-2,4,5-triamine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They are used in the development of drugs that can inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidine-2,4,5-triamine | |

CAS RN |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.